molecular formula C24H23NO3 B1660413 methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate CAS No. 7621-95-6

methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate

Cat. No.: B1660413
CAS No.: 7621-95-6
M. Wt: 373.4 g/mol
InChI Key: GBNGNTUQPHZKKX-UHFFFAOYSA-N
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Description

methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is widely used in scientific research, particularly in the fields of drug interactions, medicinal chemistry, and peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate typically involves the reaction of phenylalanine with diphenylacetyl chloride in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate has a wide range of scientific research applications:

    Chemistry: It is used in the study of reaction mechanisms and the synthesis of complex organic molecules.

    Biology: This compound is utilized in the investigation of enzyme-substrate interactions and protein folding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-acetyl-D-phenylalaninate
  • Methyl 3-phenyl-L-alaninate
  • Phenylalanine methyl ester

Uniqueness

methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate is unique due to its specific diphenylacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various scientific applications.

Properties

IUPAC Name

methyl 2-[(2,2-diphenylacetyl)amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-28-24(27)21(17-18-11-5-2-6-12-18)25-23(26)22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNGNTUQPHZKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322796
Record name Methyl N-(diphenylacetyl)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7621-95-6
Record name NSC402050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-(diphenylacetyl)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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